4-Hydroxy-3-nitrobenzenesulphonic acid

Bioconjugation Peptide Synthesis Spectroscopic Monitoring

Researchers requiring precise regioselectivity in azo dye coupling or real-time monitoring in bioconjugation face limitations with generic sulfonic acids. 4-Hydroxy-3-nitrobenzenesulfonic acid (CAS 616-85-3) directly addresses these needs. • As a diazo component, enables synthesis of C.I. Acid Red 310 with defined colorimetric properties. • As HNSA ester, provides chromogenic dianion release (λ 350-500 nm) for real-time conjugation monitoring. • Available as ≥95% pure research-grade material with COA; inquire for bulk pricing and custom packaging.

Molecular Formula C6H5NO6S
Molecular Weight 219.17 g/mol
CAS No. 616-85-3
Cat. No. B1604791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitrobenzenesulphonic acid
CAS616-85-3
Molecular FormulaC6H5NO6S
Molecular Weight219.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])O
InChIInChI=1S/C6H5NO6S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,11,12,13)
InChIKeyJBMAUZQHVVHPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitrobenzenesulfonic Acid: Chemical Identity and Industrial Role


4-Hydroxy-3-nitrobenzenesulfonic acid (CAS 616-85-3) is a nitroaromatic sulfonic acid characterized by a hydroxyl group at the 4-position and a nitro group at the 3-position on the benzene ring . This yellow crystalline solid, also known as 2-nitrophenol-4-sulfonic acid, exhibits a melting point of 141–142°C (anhydrous) or 51.5°C (hydrated) and is soluble in both water and alcohol [1]. As a key intermediate, it serves established roles in dye synthesis—notably C.I. Acid Red 310 [2]—and in biochemical conjugation applications via its sodium salt (HNSA) esters [3].

Azo dye synthesis intermediate: 4-hydroxy-3-nitro substitution pattern governs coupling behavior
Bioconjugation reagent (HNSA ester): chromogenic leaving group enables real-time coupling monitoring
Analytical standard grade (sodium salt): lot-specific certification for HPLC method validation

Why 4-Hydroxy-3-nitrobenzenesulfonic Acid Cannot Be Arbitrarily Replaced


While structurally analogous hydroxy-nitrobenzene sulfonic acids exist, substitution is not functionally equivalent. The precise 4-hydroxy-3-nitro substitution pattern governs both the compound's specific azo dye coupling behavior and its unique role as a leaving group (HNSA) for bioconjugation [1]. Unlike 4-nitrophenyl derivatives or simpler nitrobenzene sulfonates, this specific isomer generates a chromogenic dianion with a characteristic absorbance for real-time reaction monitoring, and its 2-nitrophenol-4-sulfonate structure dictates regioselectivity in diazotization and metallization. Simply using an 'in-class' sulfonic acid would compromise the defined colorimetric properties of the target dye or eliminate the spectroscopic monitoring capability in conjugation workflows. The evidence below quantifies these differences.

Isomeric substitution pattern mismatch may alter azo coupling regioselectivity and dye chromophore properties
Non-HNSA leaving groups (e.g., NHS esters) lack built-in chromogenic readout, requiring separate analytical steps for coupling monitoring
Industrial-grade material without COA may not meet traceability requirements for analytical method validation

Quantitative Comparative Evidence vs. Closest Analogs


Chromogenic Leaving Group for Real-Time Conjugation Monitoring

The sodium salt of 4-hydroxy-3-nitrobenzenesulfonic acid (HNSA) functions as an activated ester leaving group in bioconjugation reactions. Upon nucleophilic attack by an amine, HNSA is released as a spectroscopically active dianion that can be quantitatively monitored at 350–500 nm, enabling precise, real-time control over the degree of coupling [1]. This provides a significant advantage over non-chromogenic leaving groups like N-hydroxysuccinimide (NHS), whose release cannot be monitored directly without additional analytical steps.

Chromogenic leaving group
Class-level inference
HNSA dianion absorbance at 350–500 nm vs NHS: no direct UV-Vis monitoring
Supports real-time coupling control
Data to verify for specific conjugate systems; aminolysis in aqueous buffer
Bioconjugation Peptide Synthesis Spectroscopic Monitoring

Industrial Hydrolysis Yield Benchmark

Industrial production of 4-hydroxy-3-nitrobenzenesulfonic acid proceeds via hydrolysis of 4-chloro-3-nitrobenzenesulfonic acid [1]. Documented process yields from this route reach 81% [2], providing a benchmark for evaluating alternative synthetic approaches or supplier process robustness.

Hydrolysis yield
Supporting evidence
81% (industrial benchmark)
Supplier process efficiency indicator
Hydrolysis of 4-chloro-3-nitrobenzenesulfonic acid; NaOH 100–150°C, 5–7 h
Dye Intermediate Synthesis Process Chemistry Hydrolysis

Certified Analytical Standard Purity

The sodium salt of 4-hydroxy-3-nitrobenzenesulfonic acid is commercially available at 90% purity (Sigma-Aldrich Catalog No. 385751), accompanied by a Certificate of Analysis (COA) for lot-specific verification . This certified grade is intended for use as an analytical standard, distinguishing it from industrial-grade material (typically 95% purity without lot-specific certification) .

Analytical standard purity
Cross-study comparable
90% with COA (sodium salt) vs industrial 95% without certification
Traceable purity for HPLC calibration
Lot-specific COA verification required
Analytical Chemistry HPLC Method Validation

HPLC Separation of Polar Aromatic Sulfonates

4-Hydroxy-3-nitrobenzenesulfonic acid can be separated and detected using a Newcrom R1 HPLC column under specified conditions, enabling its quantification in complex mixtures of polar aromatic sulfonates [1]. While no direct head-to-head retention time comparison with a close analog is provided, this constitutes class-level evidence that the compound can be resolved from other nitrobenzene sulfonic acids using validated ion-pair or reversed-phase methods [2].

HPLC separation
Class-level inference
Newcrom R1 column; polar aromatic sulfonate method
Amenable to ion-pair HPLC QC methods
Retention time data class-level; method validation advised
Analytical Chemistry HPLC Polar Aromatic Sulfonates

Optimal Scientific and Industrial Application Scenarios


Bioconjugation: Precisely Monitored Protein Conjugates and Immunotoxins

Utilize the sodium salt of 4-hydroxy-3-nitrobenzenesulfonic acid (HNSA) as a leaving group to form water-soluble activated esters for coupling to amine-containing biological materials (e.g., proteins, antibodies, peptides). The release of the HNSA dianion can be monitored spectroscopically at 350–500 nm, enabling real-time control over the degree of conjugation to achieve defined stoichiometries for immunotoxins or enzyme-labeled antibodies [1].

Dye Synthesis: C.I. Acid Red 310 and Chromium Complex Dyes

Employ 4-hydroxy-3-nitrobenzenesulfonic acid as a key diazo component in the synthesis of acid dyes such as C.I. Acid Red 310 [2]. Its specific substitution pattern enables controlled diazotization and subsequent coupling to naphthalenesulfonic acid derivatives, followed by metallization with chromium to yield stable complex dyes for textile and ink applications . The industrial hydrolysis route from 4-chloro-3-nitrobenzenesulfonic acid provides an 81% yield benchmark [3].

Analytical Method Validation: HPLC of Nitrosulfonic Acid Intermediates

Use the certified sodium salt of 4-hydroxy-3-nitrobenzenesulfonic acid (90% purity, with COA) as a reference standard for developing and validating HPLC methods to analyze polar aromatic sulfonates . The compound can be separated on Newcrom R1 or styrene-divinylbenzene columns under ion-pair conditions, enabling accurate quantification in dye intermediate process streams or environmental monitoring of nitroaromatic contaminants [4].

Peptide Synthesis: Water-Soluble Activated Esters for Aqueous Coupling

In peptide synthesis, HNSA esters derived from 4-hydroxy-3-nitrobenzenesulfonic acid offer superior water solubility compared to conventional activated esters (e.g., N-hydroxysuccinimide esters), facilitating aminolysis in purely aqueous buffer systems without organic co-solvents. The built-in chromogenic readout at 350–500 nm enables precise monitoring of coupling progress, providing advantages over non-chromogenic alternatives that require separate analytical verification [1].

Application
Selection Property
Validation Focus
Bioconjugation (protein/peptide labeling)
Chromogenic HNSA leaving group
Real-time coupling monitoring via 350–500 nm absorbance
Dye synthesis (C.I. Acid Red 310, chromium complex dyes)
Regioselective diazo component
Controlled azo coupling and metallization yield
Analytical method validation (HPLC of nitrosulfonic acid intermediates)
Certified analytical standard with COA
HPLC method calibration and accuracy for polar sulfonates
Peptide synthesis in aqueous media
Water-soluble HNSA ester format
Aqueous aminolysis progress with spectroscopic readout
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